4-Hydrazino-1-methylpiperidine dihydrochloride CAS number 53242-78-7
4-Hydrazino-1-methylpiperidine dihydrochloride CAS number 53242-78-7
An In-Depth Technical Guide to 4-Hydrazino-1-methylpiperidine Dihydrochloride (CAS: 53242-78-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
4-Hydrazino-1-methylpiperidine dihydrochloride is a specialized chemical intermediate valued in medicinal chemistry and organic synthesis.[1][2] As a substituted piperidine, it incorporates a reactive hydrazine moiety, making it a key component for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.[3] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions. This guide provides a comprehensive overview of its properties, a plausible synthesis protocol, key applications, and essential safety protocols, grounded in established scientific principles.
PART 1: Physicochemical Properties and Analytical Characterization
The identity and purity of 4-Hydrazino-1-methylpiperidine dihydrochloride are established through a combination of physical data and spectroscopic analysis. Researchers should verify these parameters to ensure the quality of the starting material for any synthetic application.
Physicochemical Data Summary
A compilation of key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 53242-78-7 | [2][4][5] |
| Molecular Formula | C₆H₁₇Cl₂N₃ | [1] |
| Molecular Weight | 202.13 g/mol | [1][5] |
| Appearance | Solid, white to off-white or beige powder | [1][6] |
| Synonyms | (1-methylpiperidin-4-yl)hydrazine dihydrochloride, 4-hydrazinyl-1-methylpiperidine dihydrochloride | [1] |
| Storage | Inert atmosphere, room temperature, keep container tightly closed in a dry, cool, well-ventilated place | [5][6] |
Expected Analytical Profile
While specific spectra are lot-dependent, the following describes the expected analytical results for structural confirmation. The availability of spectral data has been noted by chemical suppliers.[7]
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¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like D₂O, the spectrum would be expected to show signals corresponding to the N-methyl group (a singlet), the piperidine ring protons (complex multiplets in the aliphatic region), and the proton on the piperidine carbon bearing the hydrazine group (a distinct multiplet). The protons of the hydrazine group and the hydrochloride counter-ions may be exchangeable and appear as a broad signal or not be observed.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for each of the unique carbon atoms: the N-methyl carbon, the four distinct carbons of the piperidine ring, with the carbon attached to the hydrazine group being the most downfield among the ring carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode would show a peak for the free base cation [C₆H₁₅N₃ + H]⁺ at m/z ≈ 130.2.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic N-H stretching bands from the hydrazine and ammonium salt groups, C-H stretching from the aliphatic methyl and piperidine ring, and N-H bending vibrations.
PART 2: Synthesis and Purification Workflow
A robust and reproducible synthesis is critical for obtaining high-purity 4-Hydrazino-1-methylpiperidine dihydrochloride. While multiple routes may exist, a common and logical approach involves the reductive amination of a ketone precursor.
Proposed Synthetic Pathway
The synthesis can be logically envisioned in two primary stages: the formation of a hydrazone intermediate from 1-methyl-4-piperidone and hydrazine, followed by its reduction and subsequent conversion to the dihydrochloride salt.
Caption: Proposed two-stage synthesis workflow for the target compound.
Detailed Experimental Protocol
Objective: To synthesize 4-Hydrazino-1-methylpiperidine dihydrochloride from 1-methyl-4-piperidone.
Materials:
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1-methyl-4-piperidone
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Hydrazine hydrate
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Ethanol (absolute)
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Sodium borohydride (NaBH₄)
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Hydrochloric acid (concentrated or as a solution in isopropanol/ether)
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Diethyl ether
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Standard laboratory glassware and safety equipment
Procedure:
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Hydrazone Formation:
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In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-4-piperidone (1.0 eq) in absolute ethanol.
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Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.
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Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to yield the crude 1-methylpiperidin-4-one hydrazone, which can be used in the next step without further purification.
-
-
Reduction of the Hydrazone:
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Dissolve the crude hydrazone intermediate in ethanol or methanol in a flask placed in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in portions, keeping the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully by the slow addition of water.
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Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base, 4-Hydrazino-1-methylpiperidine.
-
-
Salt Formation and Purification:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in ether or isopropanol (~2.2 eq) dropwise with vigorous stirring.
-
The dihydrochloride salt will precipitate as a solid.
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Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Purity can be further enhanced by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
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PART 3: Core Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Hydrazino-1-methylpiperidine dihydrochloride stems from the nucleophilic nature of the terminal nitrogen atom of the hydrazine group. This functional group is a powerful tool for forming new carbon-nitrogen or nitrogen-nitrogen bonds.
Key Reactivity Profile
The hydrazine moiety can readily react with various electrophiles:
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Aldehydes and Ketones: To form hydrazones, which are stable intermediates or final products in their own right.
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Acylating Agents (e.g., Acyl Chlorides, Anhydrides): To form acylhydrazides.
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Isocyanates and Isothiocyanates: To produce semicarbazides and thiosemicarbazides, respectively.
This reactivity makes it an essential building block for creating diverse chemical libraries for high-throughput screening. Hydrazides and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[8]
Case Study: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A significant application of this compound is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[3] Inhibition of DPP-IV is a validated therapeutic strategy for managing Type 2 diabetes. A study by Gupta et al. describes the design and synthesis of a novel class of N-substituted 4-hydrazino piperidine derivatives as potent DPP-IV inhibitors.[3] In their synthetic scheme, 4-Hydrazino-1-methylpiperidine serves as a core scaffold that is further elaborated.
The initial step in such a synthesis would involve reacting the hydrazine with a suitable electrophile to build the final inhibitor structure.
Caption: Role as a building block in synthesizing DPP-IV inhibitors.
This application highlights the compound's value, enabling medicinal chemists to systematically explore structure-activity relationships (SAR) by modifying substituents on the piperidine nitrogen or by acylating the hydrazine group.[3]
PART 4: Safety, Handling, and Storage
Proper handling and storage are paramount due to the potential hazards associated with hydrazine derivatives. The information below is synthesized from multiple safety data sheets.[9][10][11]
Hazard Identification
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Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.[10]
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Irritation: Causes skin irritation and serious eye damage.[11] May cause respiratory irritation.[11]
-
Sensitization: May cause sensitization by skin contact.[9]
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Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9][11]
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Carcinogenicity: Some hydrazine derivatives are considered potential carcinogens; handle with appropriate caution.[10]
Recommended Handling and PPE
-
Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[10]
-
Skin and Body Protection: Wear a lab coat and other protective clothing. Do not allow the substance to contact skin.[9]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep locked up and away from incompatible materials such as oxidizing agents.[9][10]
-
Spill Response: In case of a spill, evacuate the area. Wear full protective equipment. Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal. Do not let the product enter drains.[9][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
4-Hydrazino-1-methylpiperidine dihydrochloride (CAS 53242-78-7) is more than a simple chemical; it is an enabling tool for innovation in drug discovery and organic synthesis. Its defined structure, combined with the versatile reactivity of the hydrazine functional group, provides a reliable starting point for the synthesis of complex molecules with significant biological potential, most notably in the development of enzyme inhibitors. A thorough understanding of its synthesis, characterization, reactivity, and safe handling procedures is essential for any researcher aiming to leverage its full potential in the laboratory.
References
-
53242-78-7|4-Hydrazino-1-methylpiperidine Dihydrochloride|4-hydrazinyl-1-methyl-piperidine,dihydrochloride. ChemSrc. [Link]
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4-hydrazinylpiperidine. PubChem. National Institutes of Health. [Link]
-
4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). Chemchart. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
-
Gupta, R. C., et al. (2009). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(17), 5021-5. [Link]
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